OXY]PHENYL}METHYL)AMINE](/img/structure/B267842.png)
[(2-CHLOROPHENYL)METHYL]({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [(2-CHLOROPHENYL)METHYL]({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic molecule that features a combination of aromatic rings, ether, and amine functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-CHLOROPHENYL)METHYL]({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Ether Formation: The phenyl tetrazole is then reacted with 3-ethoxy-4-hydroxybenzyl chloride under basic conditions to form the ether linkage.
Amine Introduction: Finally, the 2-chlorobenzylamine is introduced through a nucleophilic substitution reaction with the ether intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
[(2-CHLOROPHENYL)METHYL]({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the aromatic rings or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to partially or fully hydrogenated derivatives.
科学研究应用
[(2-CHLOROPHENYL)METHYL]({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE:
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.
Materials Science: Its unique combination of functional groups may make it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, potentially leading to new synthetic methodologies.
作用机制
The mechanism by which [(2-CHLOROPHENYL)METHYL]({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Benzimidazoles: Compounds containing a benzimidazole ring, known for their broad range of biological activities.
Tetrazoles: Compounds with a tetrazole ring, often used in pharmaceuticals for their bioisosteric properties.
Phenyl Ethers: Compounds with a phenyl ether linkage, used in various chemical and pharmaceutical applications.
Uniqueness
[(2-CHLOROPHENYL)METHYL]({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE: is unique due to its combination of functional groups, which may confer specific properties not found in simpler analogs. This uniqueness could translate to distinct biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C23H22ClN5O2 |
|---|---|
分子量 |
435.9 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-1-[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methanamine |
InChI |
InChI=1S/C23H22ClN5O2/c1-2-30-22-14-17(15-25-16-18-8-6-7-11-20(18)24)12-13-21(22)31-23-26-27-28-29(23)19-9-4-3-5-10-19/h3-14,25H,2,15-16H2,1H3 |
InChI 键 |
IAQNAXMULZRJMU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OC3=NN=NN3C4=CC=CC=C4 |
规范 SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OC3=NN=NN3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


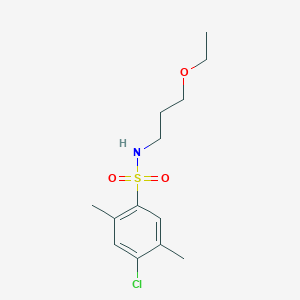
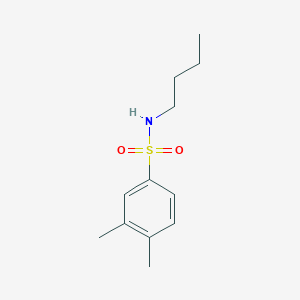
![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)
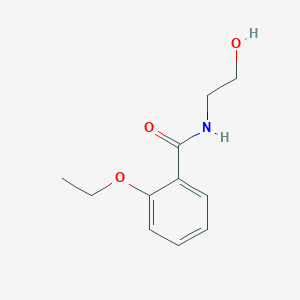
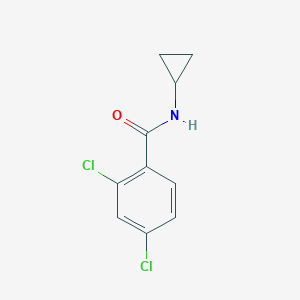
![N-[(4-methylphenyl)methyl]-2-phenoxypropanamide](/img/structure/B267790.png)
![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)
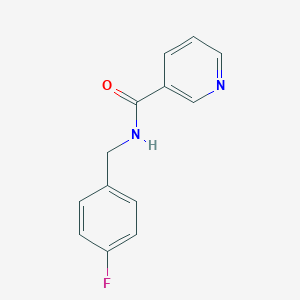
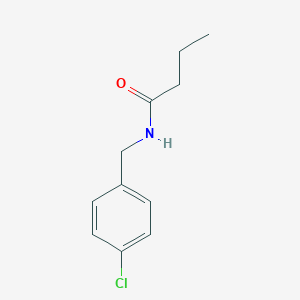

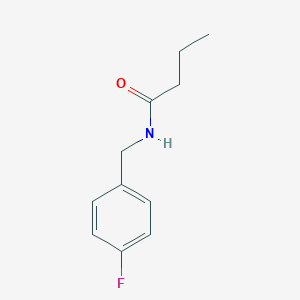
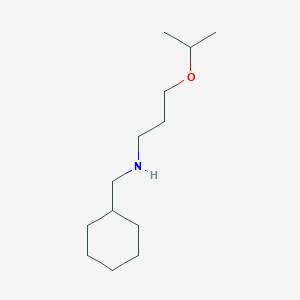
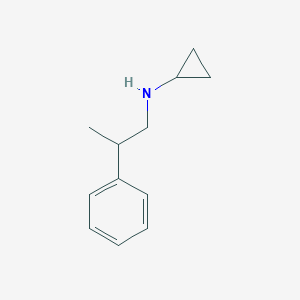
![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)
